Holmium(III) chloride hexahydrate

Catalog No.
S1797427
CAS No.
14914-84-2
M.F
Cl3Ho.6H2O
M. Wt
379.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Holmium(III) chloride hexahydrate

CAS Number

14914-84-2

Product Name

Holmium(III) chloride hexahydrate

IUPAC Name

trichloroholmium;hexahydrate

Molecular Formula

Cl3Ho.6H2O

Molecular Weight

379.38

InChI

InChI=1S/3ClH.Ho.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3

SMILES

O.O.O.O.O.O.Cl[Ho](Cl)Cl

Precursor for Holmium Compounds

Holmium(III) chloride hexahydrate serves as a crucial starting material for synthesizing various Holmium compounds. Due to its high purity and water solubility, it allows for controlled reactions to produce other Holmium salts or oxides. These synthesized compounds find applications in research fields like magnetism, catalysis, and photonics [1].

Here's an example of its use in Holmium oxide synthesis:

HoCl₃•6H₂O (aq) + 3Na₂CO₃ (aq) → Ho₂O₃ (s) + 6NaCl (aq) + 18H₂O (l) [2]

(Source 1): (Source 2): Holmium(III) Chloride [MSDS]. American Elements. [Refer to Holmium(III) Chloride Safety Data Sheet]

Magnetic Materials Research

Holmium, a rare-earth element, exhibits unique magnetic properties. Holmium(III) chloride hexahydrate serves as a precursor for creating Holmium-based magnetic materials. These materials are being explored for their potential applications in high-density data storage, permanent magnets, and magnetostrictive devices [3].

(Source 3): Rare-Earth Information Center - Holmium. )

Laser Technology

Holmium(III) chloride hexahydrate is a source material for Holmium-doped laser crystals. Holmium:Yttrium Aluminum Garnet (Ho:YAG) laser is a prime example. This type of laser finds applications in medical procedures like ophthalmic surgery and dentistry due to its specific wavelength properties [4, 5].

(Source 4): Holmium-Yttrium-Aluminum Garnet (Ho:YAG) Laser Dentalaire: (Source 5): Holmium:YAG Lasers in Urology. The Journal of Urology. )

Holmium(III) chloride hexahydrate is a rare earth metal halide represented by the chemical formula HoCl36H2O\text{HoCl}_3\cdot 6\text{H}_2\text{O}. This compound appears as light yellow crystals and is highly soluble in water, making it a valuable precursor in various chemical syntheses. The structure of Holmium(III) chloride hexahydrate consists of holmium ions coordinated with six chloride ions and six water molecules, forming a distorted tricapped trigonal prism geometry that contributes to its solubility and reactivity .

, particularly in the synthesis of other holmium compounds. A notable reaction is its conversion to Holmium oxide through the following equation:

HoCl36H2O(aq)+3Na2CO3(aq)Ho2O3(s)+6NaCl(aq)+18H2O(l)\text{HoCl}_3\cdot 6\text{H}_2\text{O}(aq)+3\text{Na}_2\text{CO}_3(aq)\rightarrow \text{Ho}_2\text{O}_3(s)+6\text{NaCl}(aq)+18\text{H}_2\text{O}(l)

This reaction highlights its utility in producing materials for applications in magnetism and photonics .

Holmium(III) chloride hexahydrate can be synthesized through several methods:

  • Direct Combination: Reacting holmium oxide with hydrochloric acid.
  • Precipitation: Mixing solutions of holmium nitrate and sodium chloride, followed by crystallization.
  • Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to promote the formation of the compound from its constituent elements.

These methods allow for the production of high-purity Holmium(III) chloride hexahydrate suitable for laboratory and industrial applications .

Interaction studies involving Holmium(III) chloride hexahydrate primarily focus on its reactivity with other chemical species. For instance, it can interact with various anions and cations during synthesis processes, influencing the formation of different holmium-based compounds. Additionally, studies on its interactions in biological systems are ongoing to assess its safety and efficacy for medical applications .

Holmium(III) chloride hexahydrate shares similarities with other rare earth metal halides. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaSolubilityUnique Features
Holmium(III) chloride hexahydrateHoCl36H2O\text{HoCl}_3\cdot 6\text{H}_2\text{O}HighPrecursor for laser materials; unique magnetic properties
Dysprosium(III) chlorideDyCl36H2O\text{DyCl}_3\cdot 6\text{H}_2\text{O}HighUsed in magnets; similar crystal structure
Erbium(III) chlorideErCl36H2O\text{ErCl}_3\cdot 6\text{H}_2\text{O}HighImportant for fiber optics; different spectral properties
Yttrium(III) chlorideYCl36H2O\text{YCl}_3\cdot 6\text{H}_2\text{O}ModerateWidely used in ceramics; less reactive than holmium

Holmium(III) chloride hexahydrate is unique due to its specific applications in laser technology and its role as a precursor for materials with distinctive magnetic properties, setting it apart from other similar compounds .

Direct Synthesis from Holmium Oxide and Ammonium Chloride

The most commonly employed method for synthesizing holmium(III) chloride hexahydrate involves the direct reaction between holmium(III) oxide and ammonium chloride under controlled thermal conditions [1] [5]. This synthetic route proceeds through a solid-state reaction mechanism that requires careful temperature control to ensure complete conversion and maintain product purity.

The fundamental reaction occurs according to the following stoichiometric equation:

Ho₂O₃ + 6 NH₄Cl → 2 HoCl₃ + 6 NH₃ + 3 H₂O [1] [18]

The optimal reaction conditions involve heating the reactant mixture at temperatures ranging from 200-250°C [1] [5]. This temperature range is critical because it provides sufficient thermal energy to drive the reaction to completion while preventing decomposition of the desired product. The reaction proceeds through the formation of ammonia gas and water vapor as byproducts, which must be effectively removed from the reaction system to drive the equilibrium toward product formation.

Research has demonstrated that the reaction kinetics are significantly influenced by the particle size distribution of the starting materials [9]. Finer particle sizes of both holmium oxide and ammonium chloride result in enhanced contact between reactants and consequently improved reaction rates. The holmium oxide typically exhibits a cubic bixbyite structure with a lattice constant of 1.06 nanometers [18], which influences its reactivity profile during the chlorination process.

Table 1: Reaction Parameters for Holmium Oxide-Ammonium Chloride Synthesis

ParameterOptimal RangeEffect on Product Quality
Temperature200-250°CHigher temperatures increase reaction rate but may cause product decomposition [1]
Reaction Time2-4 hoursExtended times ensure complete conversion [9]
Molar Ratio (NH₄Cl:Ho₂O₃)6:1Stoichiometric excess improves yield [18]
AtmosphereDry nitrogenPrevents hydrolysis and oxidation [12]

The hexahydrate form is typically obtained when the reaction is conducted under ambient humidity conditions or when water vapor is intentionally introduced into the reaction atmosphere [15]. The crystallization of the hexahydrate occurs spontaneously upon cooling to room temperature, with the water molecules incorporating into the crystal lattice to form the stable hydrated structure.

Industrial implementations of this synthesis method often employ rotary furnaces or fluidized bed reactors to ensure uniform heating and efficient gas-solid contact [43]. The evolved ammonia gas can be recovered and recycled, making this process economically attractive for large-scale production. The reaction yield typically exceeds 90% when optimal conditions are maintained [22].

Hydrochloric Acid Etching of Metallic Holmium

The direct dissolution of metallic holmium in hydrochloric acid represents an alternative synthetic pathway that produces holmium(III) chloride hexahydrate through a heterogeneous acid-metal reaction [1] [25]. This method is particularly valuable when high-purity metallic holmium is available as the starting material.

The reaction proceeds according to the following mechanism:

2 Ho + 6 HCl → 2 HoCl₃ + 3 H₂ [1] [5]

Metallic holmium exhibits moderate reactivity toward dilute acids, readily dissolving in hydrochloric acid solutions to form the characteristic yellow holmium(III) ion complexes [25] [29]. The reaction rate is dependent on several factors including acid concentration, temperature, surface area of the metal, and the presence of impurities in the holmium metal.

Research investigations have established that the dissolution process follows first-order kinetics with respect to the metal surface area [25]. The reaction is exothermic, releasing hydrogen gas as a byproduct, which requires appropriate ventilation systems in laboratory and industrial settings. The yellow coloration of the resulting solution has been attributed to the formation of [Ho(H₂O)₉]³⁺ aquo complexes [25].

Table 2: Hydrochloric Acid Etching Parameters

ParameterRecommended ValueObservations
HCl Concentration3-6 MHigher concentrations increase dissolution rate [25]
Temperature25-60°CElevated temperatures accelerate reaction [29]
Metal Particle Size<100 meshSmaller particles provide greater surface area [26]
Reaction Time1-3 hoursComplete dissolution depends on metal quantity [25]

The hexahydrate crystallizes upon controlled evaporation of the acidic solution or through the addition of crystallization nuclei [15]. The crystallization process can be enhanced by adjusting the solution pH and ionic strength to promote the formation of the desired hydrated phase. Temperature control during crystallization is essential, as the hexahydrate begins to release water of crystallization at 64°C [1] [5].

Quality control measures for this synthesis method include monitoring the hydrogen evolution rate to assess reaction completion and conducting elemental analysis to verify the absence of metallic impurities [17]. The purity of the final product is typically influenced by the initial purity of the metallic holmium and the effectiveness of any subsequent purification steps.

Vacuum Sublimation and Recrystallization Protocols

Vacuum sublimation represents a sophisticated purification technique for holmium(III) chloride that exploits the volatility differences between the target compound and potential impurities [9] [12]. This method is particularly effective for removing trace contaminants and achieving high-purity products suitable for research applications.

The sublimation process involves heating the crude holmium chloride under reduced pressure, typically in the range of 10⁻³ to 10⁻¹ torr [12]. The optimal sublimation temperature varies depending on the pressure conditions, but generally falls within the range of 300-390°C for effective purification while preventing thermal decomposition [12].

Research has demonstrated that gradient heating protocols provide superior control over the sublimation process [12]. A typical gradient heating sequence involves:

  • Initial heating to 80°C and maintaining for 20 minutes
  • Temperature increase to 180°C with 20-minute hold
  • Further heating to 270°C for extended equilibration
  • Final heating to 390°C for 60 minutes [12]

Table 3: Vacuum Sublimation Parameters

StageTemperature (°C)Hold Time (min)Pressure (torr)Purpose
180-1302010⁻³Remove residual solvents [12]
2180-2105010⁻³Eliminate volatile impurities [12]
3270-3002010⁻³Intermediate purification [12]
4360-3906010⁻³Final sublimation [12]

The sublimation apparatus typically consists of a temperature-controlled furnace, a cold finger condenser maintained at reduced temperature, and a high-vacuum system capable of achieving pressures below 10⁻³ torr [10] [11]. The sublimed material condenses on the cold surfaces as highly crystalline deposits that can be recovered by controlled warming and mechanical collection.

Recrystallization protocols for holmium(III) chloride hexahydrate typically employ aqueous or aqueous-organic solvent systems [13]. The compound exhibits high solubility in water, facilitating recrystallization from concentrated aqueous solutions upon controlled cooling [16]. The recrystallization process can be optimized by controlling the cooling rate, typically 1-2°C per hour, to promote the formation of well-formed crystals with minimal defects.

The effectiveness of recrystallization is enhanced by the use of seed crystals and controlled nucleation techniques [13]. Multiple recrystallization cycles may be necessary to achieve the desired purity levels, particularly when removing isomorphous impurities from other rare earth chlorides.

Anhydrous vs. Hydrated Form Conversion Mechanisms

The interconversion between anhydrous holmium(III) chloride and its hexahydrate represents a fundamental aspect of the compound's chemistry that has significant implications for synthesis, purification, and storage protocols [41] [43]. Understanding these conversion mechanisms is essential for controlling the final product form and maintaining material stability.

The dehydration of holmium(III) chloride hexahydrate follows a stepwise mechanism that has been extensively studied using thermal gravimetric analysis and other analytical techniques [43]. Research indicates that the dehydration proceeds through intermediate hydrate phases rather than direct conversion to the anhydrous form [27] [43].

The proposed dehydration scheme for holmium chloride follows the pathway:
HoCl₃·6H₂O → HoCl₃·3H₂O → HoCl₃·H₂O → HoCl₃ [43]

Table 4: Dehydration Temperature Ranges and Characteristics

Hydrate FormDehydration Temperature (°C)Water Molecules LostStability Range
Hexahydrate64-1203Room temperature to 64°C [1] [15]
Trihydrate120-1802Intermediate stability [43]
Monohydrate180-2501Limited stability window [43]
Anhydrous>250-Stable above 250°C [41] [42]

The mechanism of dehydration involves the progressive breaking of hydrogen bonds between water molecules and the holmium coordination sphere [27]. Kinetic studies have revealed that the dehydration process follows first-order kinetics with activation energies ranging from 80-120 kJ/mol depending on the specific dehydration step [28].

Conversely, the hydration of anhydrous holmium chloride occurs readily upon exposure to atmospheric moisture, with the rate dependent on relative humidity and temperature [41]. The anhydrous form is hygroscopic and will spontaneously absorb water vapor to form the more thermodynamically stable hexahydrate under ambient conditions [16] [42].

The crystal structure transformation accompanying hydration involves significant changes in the coordination environment of the holmium ions [38]. In the anhydrous form, holmium exhibits coordination numbers of 6-8 with chloride ligands, while in the hexahydrate, the metal center is coordinated by six water molecules and two chloride ions in an octahedral arrangement [38].

Table 5: Structural Parameters for Hydrated and Anhydrous Forms

PropertyHexahydrateAnhydrous
Molecular Weight379.38 g/mol [3] [35]271.29 g/mol [41] [42]
Crystal SystemMonoclinic [38]Monoclinic [9]
Density~2.4 g/cm³ [16]3.7 g/cm³ [41] [42]
Melting Point165°C (dec.) [3] [15]718°C [9] [42]
ColorLight yellow to pink [3] [8]Pink to yellow [41] [42]

The conversion between forms can be controlled through careful manipulation of temperature and humidity conditions [27]. For applications requiring the anhydrous form, dehydration must be conducted under inert atmosphere conditions to prevent hydrolysis reactions that can lead to the formation of oxychloride species [9] [12].

Temperature-Dependent Phase Transitions

Holmium(III) chloride hexahydrate undergoes a complex series of thermal decomposition processes that are fundamentally governed by the systematic loss of water molecules and subsequent structural rearrangements. The hexahydrate form initiates dehydration at approximately 64°C, marking the onset of the first phase transition [1] [2]. This initial water loss process continues progressively until complete dehydration occurs within the temperature range of 200-265°C [2].

The thermal decomposition pathway follows a characteristic pattern observed across heavy rare earth metal chloride hydrates. Between 65-95°C, the hexahydrate begins releasing water of crystallization, with the process becoming more pronounced as temperature increases [2]. Unlike lighter lanthanide chlorides, holmium(III) chloride hexahydrate does not exhibit stable intermediate hydrate phases corresponding to defined stoichiometric compositions. Instead, the decomposition proceeds through a continuous water loss mechanism that reflects the decreasing basicity of the holmium(III) ion compared to earlier lanthanides [2].

A critical transition occurs in the 200-265°C temperature range, where the decomposition curves correspond to the formation of an intermediate composition with the formula HoOCl·2HoCl₃ [2]. This oxychloride-containing intermediate represents a metastable phase that forms due to the inability of the system to achieve complete dehydration to the anhydrous trichloride under normal atmospheric conditions. The formation of this intermediate phase is directly attributed to the reduced basicity of the Ho³⁺ ion, which prevents the establishment of horizontal weight levels corresponding to anhydrous holmium(III) chloride during thermogravimetric analysis [2].

Further temperature elevation to the 360-425°C range induces the final phase transition, wherein the intermediate oxychloride compound decomposes to form the stable holmium oxychloride (HoOCl) [2]. This transformation represents the complete conversion of the original hexahydrate to its most thermodynamically stable form under the given experimental conditions.

Solubility Behavior in Aqueous and Organic Media

Holmium(III) chloride hexahydrate demonstrates exceptional solubility characteristics in aqueous systems, exhibiting complete miscibility with water at ambient temperatures [3] [4] [5]. The dissolution process involves the dissociation of the compound into holmium(III) ions (Ho³⁺) and chloride ions (Cl⁻), facilitated by the strong hydration of both ionic species [4]. The aqueous solubility increases markedly with temperature elevation, following typical endothermic dissolution behavior characteristic of ionic hydrates [5].

Detailed solubility investigations in hydrochloric acid solutions reveal complex pH-dependent behavior that significantly influences the compound's dissolution characteristics [6] [7]. The presence of excess chloride ions creates a common ion effect that can either enhance or suppress solubility depending on the concentration regime and temperature conditions. In concentrated HCl solutions, the formation of anionic chloro-complexes such as [HoCl₄]⁻ and [HoCl₆]³⁻ can increase the apparent solubility beyond that observed in pure water [6].

The solubility behavior in alcohol-water mixtures demonstrates enhanced dissolution compared to pure alcoholic media [8] [9]. Lanthanum(III) chloride, which serves as a representative lanthanide analog, shows substantial solubility in water-alcohol systems, with the solubility generally decreasing as the alcohol content increases [8]. For holmium(III) chloride hexahydrate in 96.8% ethanol, limited quantitative data are available, though qualitative observations suggest significantly reduced solubility compared to aqueous systems [5].

Organic solvent systems present considerable challenges for achieving meaningful dissolution of holmium(III) chloride hexahydrate. The compound demonstrates minimal solubility in pure alcohols, ethers, and hydrocarbon solvents [10] [11]. This behavior reflects the highly ionic nature of the compound and the poor solvation of Ho³⁺ ions by organic molecules lacking significant dipole moments or electron-donating capabilities. Patent literature suggests that anhydrous lanthanide salts require specialized organic solvents with coordinating capabilities, such as pyrrolidone derivatives, to achieve appreciable solubility [11].

Hygroscopicity and Atmospheric Stability Considerations

Holmium(III) chloride hexahydrate exhibits pronounced hygroscopic characteristics that necessitate careful handling and storage protocols [3] [12] [13]. The compound readily absorbs atmospheric moisture due to the high charge density of the Ho³⁺ ion and the thermodynamic favorability of hydration processes [13] [14]. This hygroscopic behavior is so pronounced that the compound must be stored under inert gas atmospheres (nitrogen or argon) at reduced temperatures (2-8°C) to prevent atmospheric water uptake and potential decomposition [3] [12] [15].

The atmospheric stability of the hexahydrate form is compromised by several factors related to the hydration equilibrium and environmental conditions. Under ambient laboratory conditions, the compound can undergo gradual water loss or gain depending on the relative humidity of the surrounding atmosphere [14]. Low humidity environments can induce partial dehydration, leading to the formation of lower hydrates or anhydrous material, while high humidity conditions can result in the uptake of additional water molecules beyond the stoichiometric hexahydrate composition [14].

Temperature fluctuations significantly impact the stability profile of holmium(III) chloride hexahydrate. Exposure to temperatures above 60°C under normal atmospheric pressure can initiate the dehydration process, leading to irreversible changes in the crystalline structure and stoichiometry [1]. Conversely, extremely low temperatures can affect the mobility of water molecules within the crystal lattice, potentially altering the compound's physical properties and dissolution characteristics.

The presence of atmospheric carbon dioxide presents an additional stability concern, as holmium(III) compounds can slowly react with CO₂ in the presence of moisture to form basic carbonate species [14]. This reaction pathway becomes more significant at elevated temperatures and high humidity conditions, representing a gradual degradation mechanism that can affect the purity and performance of the compound over extended storage periods.

Magnetic Susceptibility and Paramagnetic Characteristics

Holmium(III) chloride hexahydrate exhibits strong paramagnetic behavior arising from the presence of unpaired electrons in the 4f¹⁰ electronic configuration of the Ho³⁺ ion [16] [17] [18]. The compound demonstrates a remarkably high volume magnetic susceptibility of approximately 20,715 ppm, making it one of the most magnetically responsive diamagnetic materials available for experimental applications [17] [19]. This exceptional magnetic susceptibility has led to its adoption in specialized applications such as magnetic resonance imaging contrast enhancement and magnetic field calibration standards [17] [20].

The paramagnetic characteristics of holmium(III) chloride hexahydrate are fundamentally governed by the ⁵I₈ ground state term of the Ho³⁺ ion, which possesses a total angular momentum quantum number J = 8 [21] [22]. This electronic configuration results in a theoretical effective magnetic moment of 10.6 Bohr magnetons, representing the highest magnetic moment among naturally occurring elements [21] [23] [18]. The large magnetic moment arises from the strong spin-orbit coupling characteristic of heavy lanthanide ions, where both spin and orbital angular momentum contribute significantly to the total magnetic moment [22] [24].

Crystal field effects play a crucial role in modifying the magnetic behavior of holmium(III) chloride hexahydrate from that expected for free Ho³⁺ ions [21] [22]. The coordination environment provided by chloride ligands and water molecules creates a ligand field that splits the seventeen-fold degenerate ⁵I₈ ground state into a series of Kramers doublets and singlet states [21]. This crystal field splitting significantly influences the temperature dependence of the magnetic susceptibility and can lead to magnetic anisotropy effects depending on the specific coordination geometry [21] [22].

The temperature dependence of the magnetic susceptibility generally follows Curie-Weiss behavior at elevated temperatures, with deviations becoming apparent at lower temperatures due to crystal field effects and thermal population of excited electronic states [21] [23]. The compound exhibits paramagnetic behavior across a wide temperature range, with the magnetic susceptibility inversely proportional to temperature according to the relationship χ = C/(T - θ), where C is the Curie constant and θ is the Weiss temperature [25] [23]. At extremely low temperatures, the magnetic behavior may be influenced by magnetic ordering effects, though these phenomena are primarily relevant to metallic holmium rather than the isolated Ho³⁺ ions in the chloride salt [26] [27].

Dates

Last modified: 11-23-2023

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